Dapoxetin
Übersicht
Beschreibung
Dapoxetin ist ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der hauptsächlich zur Behandlung der vorzeitigen Ejakulation bei Männern im Alter von 18 bis 64 Jahren eingesetzt wird . Es wirkt durch Hemmung des Serotonintransporters, wodurch die Wirkung von Serotonin im postsynaptischen Spalt verstärkt und folglich die Ejakulationsverzögerung gefördert wird . This compound wurde ursprünglich als Antidepressivum entwickelt, aber seine schnelle Absorption und Elimination machen es für die Behandlung der vorzeitigen Ejakulation geeignet, jedoch nicht für Depressionen .
Wissenschaftliche Forschungsanwendungen
Dapoxetin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Studien mit selektiven Serotonin-Wiederaufnahmehemmern verwendet.
Industrie: Wird bei der Entwicklung pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Serotonintransporters, wodurch der Serotoninspiegel im synaptischen Spalt erhöht wird . Diese Wirkung verzögert die Ejakulation, indem sie die Wirkung von Serotonin an den postsynaptischen Rezeptoren verstärkt. Der zentrale ejakulatorische neuronale Schaltkreis umfasst Rückenmarks- und Hirnareale, die ein hochgradig miteinander verbundenes Netzwerk bilden . This compound bindet an Serotonin-, Dopamin- und Noradrenalin-Wiederaufnahmetransporter mit einer höheren Affinität zu Serotonintransportern .
Wirkmechanismus
Target of Action
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation . Its primary target is the serotonin transporter in the brain . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that influences mood, appetite, and other functions .
Mode of Action
Dapoxetine works by inhibiting the serotonin transporter, which leads to an increase in serotonin levels in the synaptic clefts . This alteration in serotonin levels helps delay ejaculation by improving ejaculatory control and extending the time it takes for ejaculation to occur .
Biochemical Pathways
The drug’s mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network . Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation .
Pharmacokinetics
Dapoxetine exhibits rapid absorption kinetics, a fast onset of action, and a short half-life, making it suitable for on-demand dosing . It has a unique pharmacokinetic profile, with a short time to maximum serum concentration (about 1 h) and rapid elimination (initial half-life of 1-2 h) . Dapoxetine is metabolized in the liver (CYP2D6, CYP3A4) and kidney (FMO1), and its metabolites are Dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine .
Result of Action
The result of Dapoxetine’s action is a significant increase in intravaginal ejaculation latency time (IELT), which means it prolongs the time it takes for ejaculation to occur . This leads to an increased sense of control and sexual satisfaction in men of 18 to 64 years of age with premature ejaculation .
Action Environment
The action of Dapoxetine can be influenced by environmental factors. For instance, it has been found to suppress Zika virus infection in vitro . Moreover, its efficacy can be affected by the patient’s metabolic profile, as it is metabolized by liver enzymes (CYP2D6, CYP3A4) and a kidney enzyme (FMO1) . Its stability and efficacy can also be influenced by factors such as pH, temperature, and the presence of other drugs .
Biochemische Analyse
Biochemical Properties
Dapoxetine plays a crucial role in biochemical reactions by inhibiting the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft. This compound interacts with various biomolecules, including serotonin, dopamine, and norepinephrine reuptake transporters . By binding to these transporters, dapoxetine inhibits the reuptake of these neurotransmitters, enhancing their action and prolonging their effects.
Cellular Effects
Dapoxetine influences various types of cells and cellular processes. It affects neuronal cells by modulating neurotransmitter levels, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . In neuronal cells, dapoxetine has been shown to reduce oxidative stress and inflammation, thereby protecting against neuronal damage .
Molecular Mechanism
At the molecular level, dapoxetine exerts its effects by binding to serotonin, dopamine, and norepinephrine reuptake transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft . Additionally, dapoxetine modulates the activity of various enzymes and proteins involved in neurotransmitter metabolism, further enhancing its effects on neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dapoxetine have been observed to change over time. Dapoxetine is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation and adaptation of cellular responses . Long-term studies have shown that dapoxetine can maintain its efficacy in reducing oxidative stress and inflammation in neuronal cells, although the extent of these effects may vary over time .
Dosage Effects in Animal Models
The effects of dapoxetine vary with different dosages in animal models. At lower doses, dapoxetine effectively inhibits serotonin reuptake and enhances neurotransmitter levels, leading to improved neuronal function and reduced oxidative stress . At higher doses, dapoxetine may cause toxic or adverse effects, including increased oxidative stress and potential neuronal damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.
Metabolic Pathways
Dapoxetine is involved in various metabolic pathways, including those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of neurotransmitters . By inhibiting these enzymes, dapoxetine prolongs the action of neurotransmitters and enhances their effects on cellular signaling pathways .
Transport and Distribution
Dapoxetine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Dapoxetine’s localization and accumulation within specific tissues, such as the brain, are influenced by these interactions, which contribute to its therapeutic effects on neuronal function .
Subcellular Localization
Dapoxetine’s subcellular localization plays a role in its activity and function. It is primarily localized in the synaptic cleft, where it interacts with neurotransmitter transporters and modulates their activity . Additionally, dapoxetine may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, further influencing its effects on cellular processes .
Vorbereitungsmethoden
Dapoxetin kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Racematspaltung von racemischem this compound unter Verwendung einer chiralen Säure, um enantiomerenreines this compound zu erhalten . Das Herstellungsverfahren umfasst Schritte wie die Mikronisierung von this compound und dem Füllstoff, die Herstellung von Feinpulver, die Trocknung und die Tablettierung . Industrielle Produktionsverfahren beinhalten häufig die Kontrolle der Partikelgröße, die Verwendung von Ethanolwasser zum Verpressen und die Trocknung bei bestimmten Temperaturen .
Analyse Chemischer Reaktionen
Dapoxetin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu this compound-N-oxid oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine Desmethyl- und Didesmethyl-Derivate umwandeln.
Substitution: Substitutionsreaktionen können am Naphthylring oder an der Aminogruppe auftreten
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören this compound-N-oxid, Desmethylthis compound und Didesmethylthis compound .
Vergleich Mit ähnlichen Verbindungen
Dapoxetin ist unter den SSRIs einzigartig aufgrund seines schnellen Einsetzens und seiner kurzen Wirkdauer, wodurch es sich für die bedarfsgerechte Behandlung der vorzeitigen Ejakulation eignet . Ähnliche Verbindungen sind:
Fluoxetin: Ein weiterer SSRI mit einer längeren Halbwertszeit, der hauptsächlich als Antidepressivum eingesetzt wird.
Sertralin: Ein SSRI, das bei Depressionen, Angstzuständen und anderen Störungen eingesetzt wird und eine längere Wirkdauer hat.
Paroxetin: Ein SSRI, das bei Depressionen und Angststörungen eingesetzt wird und für seine potente Hemmung der Serotonin-Wiederaufnahme bekannt ist
Die Besonderheit von this compound liegt in seinen schnell wirkenden Eigenschaften und seiner spezifischen Anwendung bei der vorzeitigen Ejakulation, im Gegensatz zu anderen SSRIs, die hauptsächlich zur Langzeitbehandlung von Depressionen und Angstzuständen eingesetzt werden .
Biologische Aktivität
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) specifically designed for the on-demand treatment of premature ejaculation (PE). Its unique pharmacokinetic profile allows for rapid absorption and elimination, making it distinct from traditional SSRIs. This article delves into the biological activity of dapoxetine, focusing on its efficacy, safety, pharmacokinetics, and clinical outcomes based on diverse research findings.
Pharmacokinetics of Dapoxetine
Dapoxetine exhibits a rapid absorption profile, achieving peak plasma concentrations approximately 1 hour after oral administration. The pharmacokinetics can be summarized as follows:
Parameter | 30 mg Dose | 60 mg Dose |
---|---|---|
Peak Plasma Concentration (ng/mL) | 297 | 498 |
Initial Half-Life (hours) | 1.31 | 1.42 |
Terminal Half-Life (hours) | 18.7 | 21.9 |
Dapoxetine's rapid elimination minimizes accumulation in the body, making it suitable for on-demand use .
Efficacy in Clinical Trials
Numerous clinical trials have established dapoxetine's efficacy in treating PE. A pivotal study involving 1,162 men demonstrated significant improvements in intravaginal ejaculatory latency time (IELT):
- Baseline IELT : 0.9 minutes
- Post-Treatment IELT :
- Placebo: 1.9 minutes
- Dapoxetine 30 mg: 3.2 minutes
- Dapoxetine 60 mg: 3.5 minutes
The results indicated a statistically significant improvement in IELT across both dosages compared to placebo (p < 0.001) at the study endpoint .
Safety Profile and Adverse Events
Dapoxetine is generally well-tolerated, with common adverse events including nausea, dizziness, diarrhea, and headache. In a study assessing the safety of dapoxetine at varying dosages:
- Adverse Events Rates :
- Dapoxetine 30 mg: 15.8%
- Dapoxetine 60 mg: 34.4%
Notably, no new safety concerns were identified during these trials .
Case Studies and Long-Term Efficacy
Long-term studies have evaluated dapoxetine's sustained efficacy and safety over extended periods. One study reported that only 9.9% of patients continued treatment after two years due to various reasons such as cost and perceived ineffectiveness . However, patient-reported outcomes indicated significant improvements in sexual satisfaction and reduced ejaculation-related distress during treatment periods.
Eigenschaften
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
129938-20-1 (hydrochloride) | |
Record name | Dapoxetine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0057627 | |
Record name | Dapoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The drug's mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. The sympathetic, parasympathetic, and somatic spinal centers, under the influence of sensory genital and cerebral stimuli integrated and processed at the spinal cord level, act in synergy to command physiologic events occurring during ejaculation. Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation. To date, three 5-HT receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate 5-HT's modulating activity on ejaculation. | |
Record name | Dapoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04884 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
119356-77-3, 129938-20-1 | |
Record name | Dapoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119356-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapoxetine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04884 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dapoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.